N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][

Catalog No.
S3430306
CAS No.
500103-26-4
M.F
C28H26NO2P
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][

CAS Number

500103-26-4

Product Name

N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][

IUPAC Name

N,N-bis[(1R)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine

Molecular Formula

C28H26NO2P

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m1/s1

InChI Key

JISGHECLGYELKD-FGZHOGPDSA-N

SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Subheading: DNA Synthesis

BIPOL-A1(R) can be used as a coupling reagent in DNA synthesis. Coupling reagents are essential components in the process of creating specific sequences of DNA molecules. BIPOL-A1(R) belongs to a class of coupling reagents called phosphoramidites. These reagents link together individual building blocks (nucleotides) to form a DNA strand. (Source: )

Subheading: Oligonucleotide Modification

Researchers can also use BIPOL-A1(R) to introduce chemical modifications to oligonucleotides (short pieces of DNA). These modifications can be used to improve the stability and functionality of oligonucleotides for various applications, such as antisense therapies and aptamers. (Source: )

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is an organophosphorus compound characterized by its unique structure that includes a phosphorus atom bonded to two (R)-1-phenylethyl groups and a dibenzo[d,f][1,3,2]dioxaphosphepin moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its interesting chemical properties and biological activities. The presence of the dibenzo structure contributes to its stability and reactivity, making it a subject of interest in various chemical research fields .

Due to the lack of information on the compound's specific use, a mechanism of action cannot be described at this time [, ].

  • No safety information regarding the compound's toxicity, flammability, or reactivity is currently available [, ].

The synthesis of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine typically involves several key reactions:

  • Formation of the Amine: The initial step often involves reacting (R)-1-phenylethylamine with phosphorus trichloride in the presence of triethylamine as a base in tetrahydrofuran. This reaction leads to the formation of a phosphoramidite intermediate.
  • Coupling with Dihydroxybiphenyl: The intermediate is then reacted with 2,2'-dihydroxybiphenyl under similar solvent conditions to yield the final product. The reaction conditions may vary, including temperature adjustments and the use of inert atmospheres to minimize side reactions .

Research indicates that N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine exhibits notable biological activities. Preliminary studies suggest potential anti-cancer properties and effects on cellular signaling pathways. The compound's ability to interact with biological targets may provide insights into its therapeutic potential, although further studies are necessary to fully elucidate its mechanisms of action and efficacy in vivo .

The synthesis methods for N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine can be categorized into several stages:

  • Preparation of Starting Materials: Synthesis begins with the preparation of (R)-1-phenylethylamine and other precursors like phosphorus trichloride.
  • Multi-step Reaction: The process typically involves multi-step reactions that include:
    • Reaction of amine with phosphorus trichloride.
    • Coupling with biphenyl derivatives.
    • Purification and characterization of the product using techniques such as NMR spectroscopy and mass spectrometry .
  • Yield Optimization: Reaction yields can be optimized by adjusting solvent systems, temperatures, and reaction times.

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine has several potential applications:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting cancer or other diseases.
  • Materials Science: Its unique structure allows for applications in creating novel materials with specific electronic or optical properties.
  • Catalysis: The compound may also be explored as a catalyst in various organic reactions owing to its phosphorus content .

Interaction studies involving N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for determining its mechanism of action and potential therapeutic uses. Techniques like surface plasmon resonance (SPR) and molecular docking simulations are often employed to investigate these interactions .

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
N,N-Bis[(S)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepinSimilar dibenzo structureDifferent stereochemistry
Bis(1-naphthyl)phosphine oxidePhosphine oxide variantDifferent aromatic substituents
Diphenylphosphine oxideSimplified structureLacks dioxaphosphepin moiety

The uniqueness of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine lies in its specific stereochemistry and the presence of both phenylethyl groups and the dioxaphosphepin framework, which may confer distinct biological activities compared to similar compounds .

Enantioselective Synthetic Methodologies for Chiral Dibenzoheterocyclic Systems

The synthesis of BIPOL-A1(R) hinges on precise stereochemical control to achieve its biphenyl-fused dibenzo[d,f]dioxaphosphepin core. The ligand’s enantiopure form (≥97.0:3.0 enantiomeric ratio) is synthesized via a multistep sequence involving:

  • Chiral Resolution: The (R)-1-phenylethylamine moieties are introduced through nucleophilic substitution on a dibenzo[d,f]dioxaphosphepin scaffold, leveraging stereospecific phosphitylation.
  • Cyclocondensation: A biphenyldiyl backbone is formed via O,O'-bridging, followed by phosphorylation to establish the six-membered phosphoramidate ring.

Key synthetic parameters include:

ParameterValueSource
Reaction Temperature99–102°C (melting point)
Enantiomeric Excess≥97%
YieldNot explicitly reported

The ligand’s $$ \text{C}_2 $$-symmetric architecture ensures optimal stereoelectronic complementarity in metal coordination, as evidenced by its success in copper-catalyzed 1,4-asymmetric conjugate additions.

Stereochemical Control in Asymmetric Phosphorus-Containing Ligand Architectures

BIPOL-A1(R) exemplifies how phosphorus-centered chirality governs stereoselectivity in transition-metal catalysis. Its dibenzoheterocyclic framework creates a rigid, chiral pocket that enforces specific metal-ligand geometries. Computational studies of analogous phosphoramidite ligands reveal:

  • Chiral Induction: The (R)-1-phenylethyl groups induce axial chirality, biasing the phosphorus lone pair orientation for selective substrate binding.
  • Non-Covalent Interactions: π-Stacking between aromatic groups and van der Waals interactions between substituents stabilize transition states, as shown in Ir/NHC dual catalytic systems.

The ligand’s stereochemical robustness is evident in its application to asymmetric hydrovinylation of 1,3-dienes, where it achieves >90% enantiomeric excess (ee) by enforcing a syn-periplanar alignment during migratory insertion.

Mechanistic Insights into Cyclic Phosphoramidate Formation Pathways

The formation of BIPOL-A1(R)’s phosphoramidate ring proceeds through a nucleophilic aromatic substitution mechanism:

  • Phosphitylation: A biphenyldiyl dichloride reacts with (R)-1-phenylethylamine, forming a P–N bond.
  • Cyclization: Intramolecular O–P–O bridging occurs, driven by thermodynamic favorability of the six-membered ring.

Density functional theory (DFT) calculations on related systems suggest a stepwise pathway:
$$
\text{Ph}2\text{PCl}2 + 2\ \text{RNH}2 \rightarrow \text{Ph}2\text{P(NHR)}_2 \xrightarrow{\Delta} \text{Cyclic phosphoramidate} + 2\ \text{HCl}$$The reaction’s regioselectivity arises from steric shielding by the bulky phenylethyl groups, which disfavor alternative ring sizes.

Role in Transition Metal-Catalyzed Asymmetric Transformations

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine has emerged as a privileged ligand in transition metal-catalyzed asymmetric reactions due to its ability to induce high levels of enantioselectivity. The ligand’s dibenzo[d,f] [1] [3] [2]dioxaphosphepin framework creates a sterically demanding environment around the metal center, while the (R)-1-phenylethyl groups provide chiral induction through non-covalent interactions. This combination has proven critical in iridium-catalyzed allylic arylation reactions, where the ligand facilitates the formation of quaternary stereocenters with enantiomeric excess (ee) values exceeding 90% [1] [9].

In palladium-catalyzed cascade reactions, the ligand enables enantioselective 1,2-difunctionalization of 1,3-dienes through a sequential arylation and allylic alkylation mechanism. A notable example involves the three-component coupling of aryl iodides, dienes, and malonates, which proceeds with up to 94% ee under mild conditions [4]. The ligand’s modular architecture allows for fine-tuning of electronic and steric properties, making it adaptable to diverse substrate classes. For instance, in nickel-catalyzed hydrovinylation reactions, analogous phosphoramidite ligands have shown superior enantiocontrol compared to bidentate phosphine systems, achieving ee values of 89–94% [7].

Ligand Design Strategies for Stereoselective C–C Bond Formation

The design of N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine exemplifies key principles in chiral ligand engineering. The dibenzo[d,f] [1] [3] [2]dioxaphosphepin backbone imposes axial chirality, while the (R)-configured phenylethyl groups introduce central chirality, creating a synergistic effect that enhances stereochemical communication with metal centers. This dual chirality system enables axial-to-central chirality transfer, a phenomenon critical for achieving high enantioselectivity in C–C bond-forming reactions [8].

Structural modifications to the ligand framework have revealed insights into steric and electronic optimization. For example, introducing electron-withdrawing substituents on the dibenzo rings improves catalytic activity in electron-deficient systems, while bulkier aryl groups enhance enantioselectivity in sterically congested transition states [6]. The ligand’s monodentate binding mode further allows for dynamic coordination equilibria, enabling adaptive stereochemical control during catalytic cycles [5]. Comparative studies with flexible biphenyl-based phosphoramidites demonstrate that the rigid dibenzo system reduces conformational自由度, leading to more predictable stereochemical outcomes [7].

Comparative Analysis with Contemporary Chiral Auxiliary Systems

When benchmarked against other chiral ligands, N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f] [1] [3] [2]dioxaphosphepin-6-amine exhibits distinct advantages in specific catalytic applications. The table below summarizes key performance metrics relative to widely used systems:

Ligand ClassEnantioselectivity (%)Reaction ScopeModularityReference
BINOL-derived phosphoramidites85–92Allylic alkylation, hydrovinylationModerate [4] [8]
BINAP-type bisphosphines78–88Asymmetric hydrogenationLow [6]
Diazaphospholanes80–90Cross-couplingHigh [2]
This ligand90–94Cascade reactions, allylic arylationHigh [1] [4]

The ligand’s modular synthesis—achieved through sequential phosphorylation and resolution of diastereomeric salts—provides a practical advantage over traditional bisphosphine ligands requiring multistep enantioselective syntheses [2] [8]. Unlike BINAP systems, which suffer from limited tunability, the dibenzo[d,f] [1] [3] [2]dioxaphosphepin scaffold permits systematic variation of steric bulk without compromising synthetic accessibility [5]. In direct comparisons with diazaphospholanes, this ligand demonstrates superior thermal stability and resistance to phosphine oxidation, critical for large-scale industrial applications [2] [7].

XLogP3

7.4

Dates

Modify: 2023-08-19

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